molecular formula C9H10N2O5S B12553857 Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- CAS No. 183430-45-7

Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-

Cat. No.: B12553857
CAS No.: 183430-45-7
M. Wt: 258.25 g/mol
InChI Key: QKNXGCGKJCRGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzoic acid core substituted with hydroxyimino, methylsulfonyl, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- typically involves multiple steps. One common method starts with the formylation of a benzoic acid derivative, followed by oximation to introduce the hydroxyimino group. The methylsulfonyl group is then added through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification processes to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of rust converters and corrosion inhibitors

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- is unique due to the presence of the hydroxyimino and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to other benzoic acid derivatives. These functional groups enable specific interactions with biological targets and enhance the compound’s potential in various applications .

Properties

CAS No.

183430-45-7

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

3-(hydroxyiminomethyl)-4-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C9H10N2O5S/c1-17(15,16)11-8-3-2-6(9(12)13)4-7(8)5-10-14/h2-5,11,14H,1H3,(H,12,13)

InChI Key

QKNXGCGKJCRGAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.